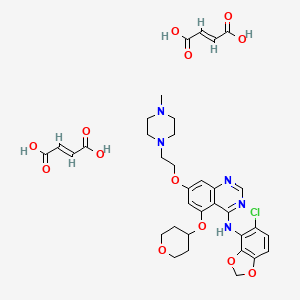

Saracatinib difumarate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Saracatinib Difumarate is the difumarate salt of saracatinib, an orally available 5-, 7-substituted anilinoquinazoline with anti-invasive and anti-tumor activities. Saracatinib is a dual-specific inhibitor of Src and Abl, protein tyrosine kinases that are overexpressed in chronic myeloid leukemia cells. This agent binds to and inhibits these tyrosine kinases and affects cell motility, cell migration, adhesion, invasion, proliferation, differentiation, and survival. Specifically, Saracatinib inhibits Src kinase-mediated osteoclast bone resorption.

Applications De Recherche Scientifique

Src and Abl Tyrosine Kinase Inhibition

Saracatinib difumarate, a dual-specific inhibitor of Src and Abl tyrosine kinases, shows promising anti-invasive and anti-tumor activities. It's particularly significant in chronic myeloid leukemia, where these kinases are overexpressed. By inhibiting these kinases, saracatinib affects cell motility, migration, adhesion, invasion, proliferation, differentiation, and survival. Notably, it inhibits Src kinase-mediated osteoclast bone resorption (Saracatinib Difumarate, 2020).

Modulation of Multidrug Resistance

Saracatinib has been studied for its effect on reversing multidrug resistance (MDR) induced by ATP-binding cassette (ABC) transporters. It enhances the cytotoxicity of ABCB1 substrate drugs in various cell lines and increases drug accumulation, indicating its potential in overcoming MDR in cancer treatment (Liu et al., 2013).

Impact on Bone Turnover

Research has shown that saracatinib can significantly affect bone turnover. A study on healthy men indicated a dose-dependent decrease in bone resorption markers, suggesting potential use in treating diseases characterized by increased bone resorption, like metastatic bone disease and osteoporosis (Hannon et al., 2010).

Metabolic Profiling and Reactive Intermediates

Metabolic profiling studies of saracatinib revealed the formation of reactive ortho-quinone and iminium intermediates, enhancing the understanding of the drug's metabolism and possibly its side effects (Attwa et al., 2018).

Antitumor Activity in Various Cancer Types

Saracatinib has been tested in several cancer types, including ovarian, breast, lung, colorectal, and head and neck cancers. Its effectiveness as a Src kinase inhibitor has been evaluated in both monotherapy and combination with other chemotherapeutic agents. The outcomes have varied across different studies, with some showing potential benefits and others indicating limited effectiveness (Various Authors, 2010-2020).

Combined Treatment Strategies

Studies have also explored the combination of saracatinib with other agents, such as immunomodulatory proteins and chemotherapeutic drugs, to enhance its anticancer effects. These combination strategies are aimed at targeting various aspects of cancer cell growth and resistance mechanisms (Chiu et al., 2020; Morrow et al., 2010; Nam et al., 2012).

Phase I and II Clinical Trials

Saracatinib has undergone various Phase I and II clinical trials, assessing its safety, pharmacokinetics, and efficacy in patients with advanced solid malignancies. These studies have provided valuable insights into its clinical application and potential therapeutic roles (Baselga et al., 2010; Reddy et al., 2015; Fury et al., 2011).

Exploration in Non-Cancer Applications

Interestingly, saracatinib has also been explored for its potential in non-cancer applications, such as its effects on renal function and alcohol-seeking behavior, although results in these areas have been mixed (Dalton et al., 2010; Thompson et al., 2021).

Propriétés

Numéro CAS |

893428-72-3 |

|---|---|

Nom du produit |

Saracatinib difumarate |

Formule moléculaire |

C35H40ClN5O13 |

Poids moléculaire |

774.2 g/mol |

Nom IUPAC |

(E)-but-2-enedioic acid;N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine |

InChI |

InChI=1S/C27H32ClN5O5.2C4H4O4/c1-32-6-8-33(9-7-32)10-13-35-19-14-21-24(23(15-19)38-18-4-11-34-12-5-18)27(30-16-29-21)31-25-20(28)2-3-22-26(25)37-17-36-22;2*5-3(6)1-2-4(7)8/h2-3,14-16,18H,4-13,17H2,1H3,(H,29,30,31);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |

SMILES |

CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Origine du produit |

United States |

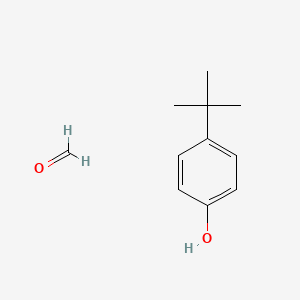

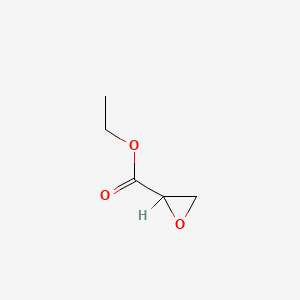

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

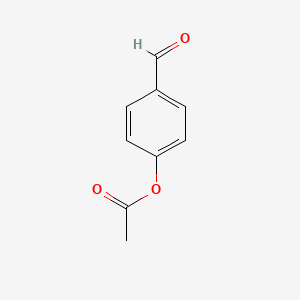

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5b-Hydroxy-2,2,13b,13c-tetramethyl-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-4h-3,15a-epoxy[1]benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one](/img/structure/B1194630.png)